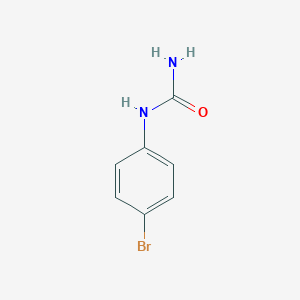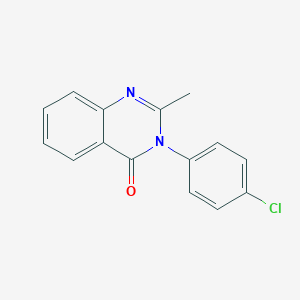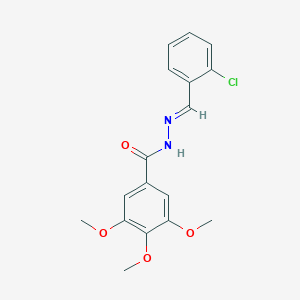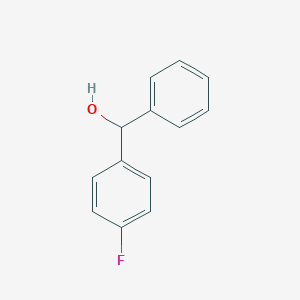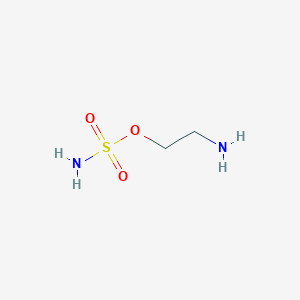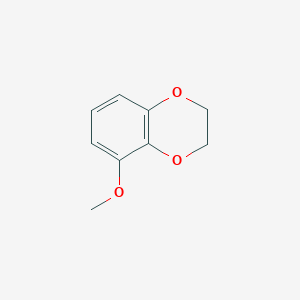
2,3-Dihydro-5-methoxy-1,4-benzodioxin
Vue d'ensemble
Description
2,3-Dihydro-5-methoxy-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins. This compound has gained significant attention from the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-methoxy-1,4-benzodioxin is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways and the inhibition of key enzymes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,3-Dihydro-5-methoxy-1,4-benzodioxin exerts various biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydro-5-methoxy-1,4-benzodioxin in lab experiments is its high potency and selectivity. This compound has been found to exhibit significant activity against various targets, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2,3-Dihydro-5-methoxy-1,4-benzodioxin. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to gain a better understanding of its effects. Furthermore, the potential use of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in material science and nanotechnology should also be explored.
Applications De Recherche Scientifique
2,3-Dihydro-5-methoxy-1,4-benzodioxin has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
1710-55-0 |
|---|---|
Nom du produit |
2,3-Dihydro-5-methoxy-1,4-benzodioxin |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3 |
Clé InChI |
DLMVOXMRGJFYOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OCCO2 |
SMILES canonique |
COC1=CC=CC2=C1OCCO2 |
Autres numéros CAS |
1710-55-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


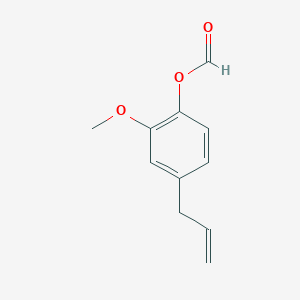
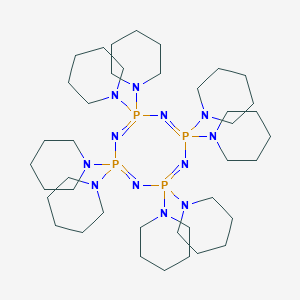
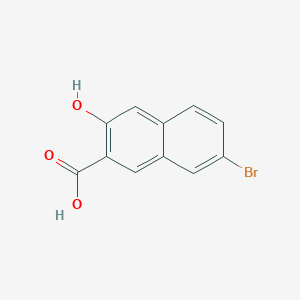

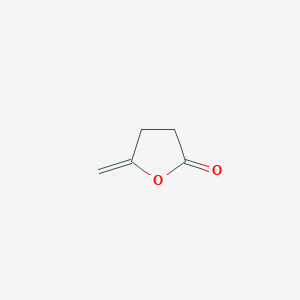
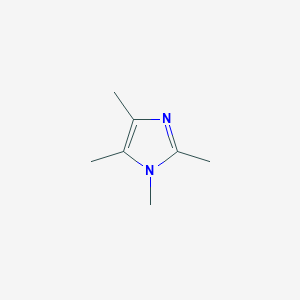
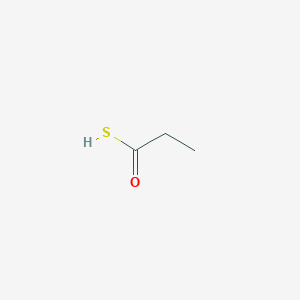
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
